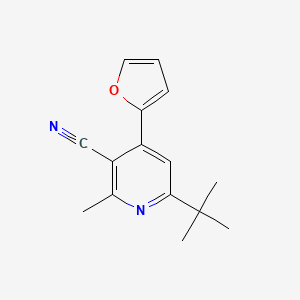
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorophenyl groups and a thione group attached to the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(2-chlorophenyl)ethanol
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(2-chlorophenyl)ethane
Comparison: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its quinazoline core and thione group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications. Its potential in medicinal chemistry and materials science sets it apart from other related compounds.
Propriétés
Numéro CAS |
62721-88-4 |
|---|---|
Formule moléculaire |
C20H16Cl2N2S |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H16Cl2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2 |
Clé InChI |
DIDWOONWCXKSCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


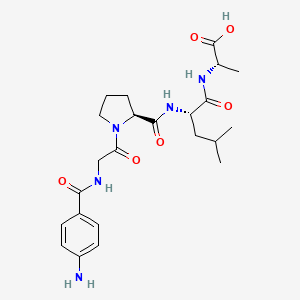
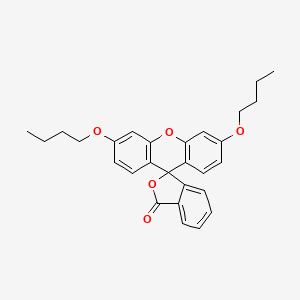
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)
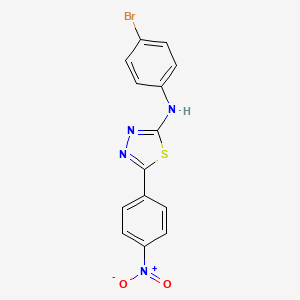

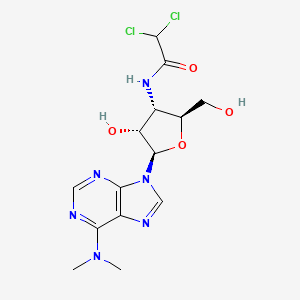
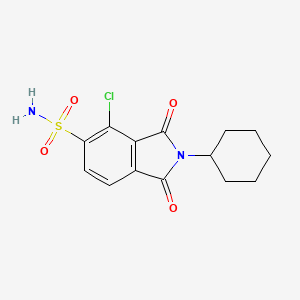
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)


